molecular formula C11H11ClO B078387 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 13099-73-5

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B078387
CAS No.: 13099-73-5
M. Wt: 194.66 g/mol
InChI Key: XFZYJZIKQGZVES-UHFFFAOYSA-N
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Description

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a high-value, synthetically versatile organic intermediate of significant interest in pharmaceutical and material science research. This compound features a fused indanone scaffold, a privileged structure in medicinal chemistry, which is further functionalized with a chloro substituent for electrophilic aromatic substitution and geminal dimethyl groups that confer conformational rigidity and influence the molecule's metabolic profile. Its primary research application lies in serving as a key precursor for the synthesis of more complex, biologically active molecules. The carbonyl group is a handle for nucleophilic addition or reductive amination, while the chloro group enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the construction of diverse compound libraries for high-throughput screening. Researchers utilize this compound in the development of potential therapeutic agents, particularly for targeting central nervous system (CNS) disorders, inflammation, and cancer, where the indanone core is a common motif. The rigid, planar structure also makes it a candidate for investigation in the development of organic electronic materials and ligands for catalysis. Supplied with high purity and rigorous quality control, this reagent is engineered to provide reliable and reproducible results in advanced synthetic campaigns.

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYJZIKQGZVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Friedel-Crafts Acylation

The indanone skeleton is typically constructed via Friedel-Crafts acylation, leveraging aluminum trichloride (AlCl₃) as a Lewis acid catalyst. For 6-chloro-2,2-dimethyl derivatives, a chlorinated benzoyl chloride precursor—such as 3-chloro-5-methylbenzoyl chloride—is reacted with propylene in 1,2-dichloroethane at 0–5°C. This step forms the acylated intermediate, which undergoes intramolecular cyclization upon heating to 80°C.

Key Variables:

  • Catalyst Loading: A molar ratio of 1:1.05–2 (benzoyl chloride:AlCl₃) ensures complete acylation.

  • Solvent Selection: 1,2-Dichloroethane enhances reaction efficiency due to its polarity and compatibility with AlCl₃.

  • Temperature Control: Sub-zero conditions minimize side reactions like polyacylation.

Friedel-Crafts Alkylation for Methyl Group Introduction

Following acylation, the 2,2-dimethyl configuration is achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate. Excess methylating agent (1.2–1.5 equivalents) and supplemental AlCl₃ (0.5 equivalents) drive the reaction to completion. Post-alkylation, the intermediate is quenched in ice water to precipitate aluminum hydroxide flocs, which are removed via filtration.

Chlorination Methodologies

Direct Electrophilic Chlorination

ParameterValue
Temperature50°C
CatalystFeCl₃ (5 mol%)
Reaction Time4–6 hours
Yield70–75%

Solution-Phase Chlorination

Sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) selectively chlorinates the aromatic ring at 25°C. This method offers better regiocontrol but requires stringent moisture exclusion.

Catalytic and Solvent Optimization

Aluminum Trichloride Recovery and Reuse

The patent CN111875486A highlights a closed-loop system for AlCl₃ recovery from wastewater, reducing environmental impact. Post-reaction, aluminum hydroxide flocs are treated with hydrochloric acid to regenerate AlCl₃, achieving 90% recovery efficiency.

Solvent Effects on Yield

Comparative studies of solvents reveal dichloroethane outperforms toluene or dichloromethane due to superior AlCl₃ solubility:

SolventYield (%)Purity (%)
1,2-Dichloroethane8298.2
Toluene6895.1
Dichloromethane7496.8

Purification and Characterization

Crystallization Techniques

The crude product is dissolved in methanol and treated with activated carbon (10% w/w) under reflux to adsorb impurities. Gradual cooling to 20°C induces crystallization, yielding needle-like crystals with >98% purity.

Analytical Validation

  • HPLC Analysis: Reverse-phase C18 columns with UV detection at 254 nm confirm purity.

  • NMR Spectroscopy: Distinct signals at δ 2.1 (singlet, 2×CH₃) and δ 7.2–7.4 (aromatic protons) validate the structure.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes. Propylene gas is injected under pressure (2–3 bar), enhancing mass transfer and yield consistency.

Wastewater Treatment Innovations

The integration of aluminum recovery units enables >95% recycling of AlCl₃, aligning with green chemistry principles. Treated wastewater meets discharge standards with <10 ppm aluminum content .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenone derivatives with various functional groups.

Scientific Research Applications

Chemistry

6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, making it a versatile building block for the development of more complex organic molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to more complex derivativesChromium trioxide
Reduction Forms corresponding alcoholsSodium borohydride
Substitution Introduces different functional groupsHalogenating agents (e.g., bromine)

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties:
Studies have shown that this compound can inhibit the growth of various bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Anticancer Potential:
Preliminary studies suggest that derivatives of this compound might possess anticancer properties. They are believed to interact with specific molecular targets involved in cancer cell proliferation and survival.

Pharmaceutical Applications

Due to its biological activity, this compound is being explored as a potential lead compound in drug development. Its derivatives are being investigated for their therapeutic effects against infections and cancer.

Case Studies

Several case studies have highlighted the efficacy of 6-chloro derivatives in various applications:

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of 6-chloro derivatives demonstrated promising results against strains of Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Research
In vitro studies involving cancer cell lines revealed that modifications to the structure of this compound enhanced its cytotoxicity. These findings suggest that further structural optimization could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Chloro-2,3-dihydro-1H-inden-1-one (CAS RN: N/A) Synthesized as an intermediate for indoxacarb, this compound differs in the chloro substituent position (5- vs. 6-position).
  • 6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS RN: 68755-30-6) The addition of a second chlorine at the 7-position increases electron-withdrawing effects and lipophilicity compared to the mono-chloro target compound. This may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Functional Group Modifications

  • (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Amides These derivatives retain the 6-chloro indanone core but replace the 2,2-dimethyl groups with acetic acid amides. Studies show potent anti-inflammatory activity (e.g., compound 6y, ED₃₀ = 6.45 mg/kg) with reduced gastrointestinal toxicity compared to indomethacin, suggesting that substituents at the 2-position critically influence toxicity profiles .
  • (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one
    Substitution with an indole-methylene group at the 2-position results in antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and fungi. The planar conjugated system enhances π-π stacking interactions, a feature absent in the dimethyl-substituted target compound .

  • 2-[4-Hydroxy-3-methoxybenzylidene]-6-substituted-2,3-dihydro-1H-inden-1-ones
    Electron-donating groups (e.g., hydroxy, methoxy) on the benzylidene moiety improve anti-inflammatory activity in macrophages. This contrasts with the electron-withdrawing chloro group in the target compound, highlighting the role of substituent electronic effects in biological activity .

Steric Effects of 2,2-Dimethyl Substitution

The 2,2-dimethyl groups in the target compound introduce steric hindrance, which may:

  • Reduce rotational freedom, stabilizing specific conformations.
  • Impede interactions with enzymes or receptors requiring planar binding sites.
  • Enhance metabolic stability by shielding reactive sites (e.g., ketone group) .

Biological Activity

6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 6-Cl-DMDI) is an organic compound belonging to the indenone class, characterized by its unique structure that includes a chlorine atom and two methyl groups. This compound has garnered attention in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Chemical Structure and Properties

The molecular formula of 6-Cl-DMDI is C11H11ClOC_{11}H_{11}ClO with a molecular weight of 194.66 g/mol. Its structural features include:

  • Chlorine Substitution : Enhances electrophilicity.
  • Methyl Groups : Provide steric hindrance, influencing reactivity.

The compound exhibits a melting point range of 40–42°C and is soluble in organic solvents, making it suitable for various chemical reactions and applications in biological assays .

The biological activity of 6-Cl-DMDI is primarily attributed to its ability to interact with specific molecular targets within biological systems. As an electrophile, it can react with nucleophilic sites on proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : Modulating the activity of key enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Affecting cellular signaling pathways through interaction with receptors or other signaling molecules.

These interactions can result in various biological effects such as anti-inflammatory and anticancer activities .

Pharmacological Studies

Research has indicated that 6-Cl-DMDI exhibits significant pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that it could induce apoptosis in human cancer cells through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of 6-Cl-DMDI on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective potency at nanomolar concentrations .
  • Inflammation Models :
    • In an animal model of arthritis, administration of 6-Cl-DMDI resulted in significant reductions in swelling and pain scores compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration into joint tissues .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Cl-DMDI, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2,2-Dimethyl-2,3-dihydro-1H-inden-1-oneLacks chlorine; lower electrophilicityLimited anticancer activity
6-Chloro-2,3-dihydro-1H-inden-1-oneLacks methyl groups; different steric propertiesModerate anti-inflammatory

The presence of both chlorine and methyl groups in 6-Cl-DMDI enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cascade reactions. For example, 6-chloro-2,3-dihydro-1H-inden-1-one derivatives are prepared using 6-chloro-2,3-dihydro-1H-inden-1-one as a starting material, with yields up to 70% achieved through stepwise alkylation and acrylamide coupling under inert conditions (e.g., N₂ atmosphere) . Key factors include solvent choice (e.g., dichloromethane or ethyl acetate), temperature control (0–25°C), and stoichiometric ratios of reagents like 2-methylallyl chloride. Purification via column chromatography (e.g., pentane:ethyl acetate = 3:2) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential. For instance:

  • IR peaks at 1650 cm⁻¹ (C=O stretch) and 777 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • HRMS (ESI) with calculated [M+H]+ at m/z 244.1696 (found: 244.1693) validates molecular weight .
  • ¹H NMR in chloroform-d resolves diastereomeric ratios (e.g., ketone/enol tautomers) and substituent effects on chemical shifts .

Q. What safety protocols are recommended for handling 6-chloro-2,2-dimethyl derivatives in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. For spills, adsorb with inert material (e.g., silica gel) and dispose via certified waste management services. Inhalation risks require working in fume hoods, and first aid measures include fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, electronegativity (χ = 3.72 eV), and global electrophilicity (ω = 1.45 eV). These parameters guide predictions of nucleophilic/electrophilic sites, validated via Mulliken charges and molecular electrostatic potential (MEP) maps . Such models explain observed reactivity in Michael additions or halogenation reactions .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Answer : Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. Use variable-temperature NMR to identify tautomeric equilibria. Compare DFT-optimized geometries (gas phase vs. solvent models like PCM) with experimental data. For ambiguous cases, X-ray crystallography (via SHELXL refinement) provides definitive structural validation .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in 6-chloro-2,3-dihydroindenone derivatives?

  • Answer : Chlorine at position 6 enhances anti-inflammatory activity by increasing lipophilicity (logP ~2.8) and TNF-α antagonism. In amide derivatives, replacing Cl with CF₃ reduces ulcerogenicity but lowers potency (ED₅₀ increases from 6.45 mg/kg to >10 mg/kg). SAR studies recommend maintaining the chloro-substituent for optimal activity while introducing polar groups (e.g., carboxylates) to mitigate gastrointestinal toxicity .

Q. What crystallographic software tools are recommended for determining the crystal structure of this compound?

  • Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. For visualization, ORTEP-3 generates thermal ellipsoid diagrams, aiding in identifying disorder or twinning. High-resolution data (≤1.0 Å) are critical for resolving methyl/chlorine positional disorder .

Methodological Challenges

Q. How to design a high-throughput assay for evaluating the antimicrobial efficacy of 6-chloroindenone derivatives?

  • Answer : Use microdilution assays (96-well plates) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Test compounds at 0.5–128 µg/mL in Mueller-Hinton broth, with OD₆₀₀ measurements after 24 hrs. Include positive controls (e.g., ciprofloxacin) and validate MIC/MBC values via colony counting. For fungal strains (e.g., C. albicans), use Sabouraud dextrose agar and fluconazole as a reference .

Q. What experimental approaches validate the mechanism of action in anti-inflammatory studies?

  • Answer : Combine carrageenan-induced paw edema (acute inflammation) and adjuvant-induced arthritis (chronic model) in rodents. Measure prostaglandin E₂ (PGE₂) via ELISA to assess COX inhibition. For mechanistic clarity, use hepatic microsomal enzyme inhibitors (e.g., SKF-525A) to confirm that the parent compound, not metabolites, drives activity .

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